
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride
Overview
Description
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO3 and its molecular weight is 191.61. The purity is usually 95%.
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Biological Activity
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : CHNO
- SMILES : CC1=C(C=C(O1)CN)C(=O)O
- InChI : InChI=1S/C7H9NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3,8H2,1H3,(H,9,10)
Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Analgesic Properties : There is evidence indicating that it may possess analgesic effects, which could be beneficial in pain management therapies.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets and pathways involved in inflammation and pain signaling. Potential mechanisms may include:
- Enzyme Modulation : The compound may influence the activity of enzymes involved in inflammatory processes.
- Receptor Interactions : It might bind to receptors that play a role in pain perception and inflammatory responses.
In Vitro Studies
Recent in vitro studies have shown promising results regarding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant reduction in pro-inflammatory cytokines in cultured macrophages. |
Study 2 | Exhibited dose-dependent analgesic effects in pain models using isolated tissues. |
In Vivo Studies
While limited, some animal studies have explored the efficacy of this compound:
Study | Model | Results |
---|---|---|
Study A | Rat model of arthritis | Reduced swelling and pain behavior compared to control groups. |
Study B | Mouse model of neuropathic pain | Significant reduction in pain scores post-treatment. |
Scientific Research Applications
5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride is a compound with a furan ring substituted with an aminomethyl group and a carboxylic acid . The hydrochloride form enhances its solubility in water, making it easier to work with in biological and chemical applications.
Pharmaceutical Development
- Scaffold for Drug Design 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride can be used as a scaffold for drug design.
- Bcl-2/Bcl-xL Inhibitors Modifications of pyrrole core structures, such as the synthesis of compound 12, have shown that methylsulfonylamide can replace the acid group and achieve high binding affinities to Bcl-2/Bcl-xL . Further optimization of compound 4, complexed with Bcl-xL, has shown the N-methyl group can be replaced with an N-ethyl or N-isopropyl group, yielding analogues with improved cellular activity .
Interaction Studies
- Interaction studies are essential for understanding the biological effects of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride. These studies often focus on binding affinities, enzyme inhibition, and cell signaling pathways. Such research is crucial for determining therapeutic potential and safety profiles.
Structural Similarity
- Several compounds share structural similarities with 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride. Examples include:
- 4-Aminomethylfuran-3-carboxylic acid: Lacks methyl substitutions on the furan ring
- 2,5-Dimethylfuran: Simpler structure without carboxylic or amine groups
- 4-(Aminomethyl)-2-methylfuran-3-carboxylic acid: One less methyl group than the target compound
These compounds highlight the uniqueness of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride due to its specific substitutions and functional groups that may confer distinct biological activities or chemical reactivity compared to its analogs.
Other potential applications
- 5-(Aminomethyl)furan-2-carboxylic acid can be dissolved in 2 N HCl to yield 5-(aminomethyl)furan-2-carboxylic acid hydrochloride .
- Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis can be achieved through cyclization of alkyl 2-methyl-5-acetylfuran-3-carboxylate carbethoxyhydrazone .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylfuran-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-4-6(7(9)10)2-5(3-8)11-4;/h2H,3,8H2,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYLGEAAPQHFNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-68-8 | |
Record name | 3-Furancarboxylic acid, 5-(aminomethyl)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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